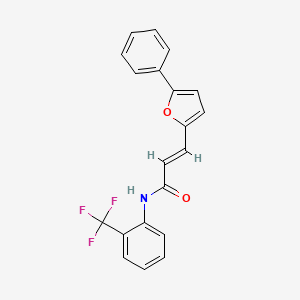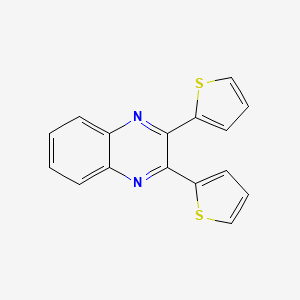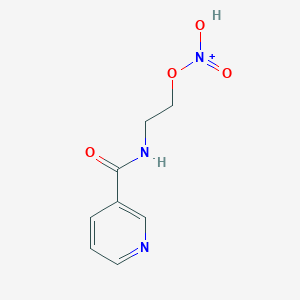
Nicorandil, EuropePharmacopoeia (EP) Reference Standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicorandil, EuropePharmacopoeia (EP) Reference Standard, is a pharmaceutical compound used primarily as a vasodilator. It is known for its dual action as both an adenosine triphosphate-sensitive potassium channel opener and a nitric oxide donor. This compound is widely used in the treatment of angina pectoris and other cardiovascular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nicorandil is synthesized through a multi-step process. The primary synthetic route involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form 2-(pyridine-3-carbonylamino)ethylamine. This intermediate is then nitrated using nitric acid to yield Nicorandil .
Industrial Production Methods
Industrial production of Nicorandil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is then purified through crystallization and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Nicorandil undergoes several types of chemical reactions, including:
Oxidation: Nicorandil can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the nitro group in Nicorandil.
Substitution: Nicorandil can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various nitrated and reduced derivatives of Nicorandil, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Nicorandil has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on cellular potassium channels and nitric oxide pathways.
Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, particularly angina pectoris.
Wirkmechanismus
Nicorandil exerts its effects through two primary mechanisms:
Potassium Channel Activation: Nicorandil opens adenosine triphosphate-sensitive potassium channels, leading to hyperpolarization of the cell membrane and relaxation of vascular smooth muscle.
Nitric Oxide Donation: Nicorandil donates nitric oxide, which activates guanylate cyclase and increases cyclic guanosine monophosphate levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A calcium channel blocker used for similar cardiovascular conditions.
Nitrendipine: Another calcium channel blocker with vasodilatory effects.
Isosorbide Mononitrate: A nitric oxide donor used for angina pectoris.
Uniqueness
Nicorandil is unique due to its dual mechanism of action, combining potassium channel activation with nitric oxide donation. This dual action provides a more comprehensive approach to vasodilation compared to other compounds that typically target only one pathway .
Eigenschaften
Molekularformel |
C8H10N3O4+ |
|---|---|
Molekulargewicht |
212.18 g/mol |
IUPAC-Name |
hydroxy-oxo-[2-(pyridine-3-carbonylamino)ethoxy]azanium |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H-,10,12,13,14)/p+1 |
InChI-Schlüssel |
BSYDAGQSYGPEBF-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


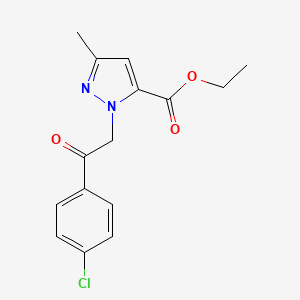


![4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086759.png)
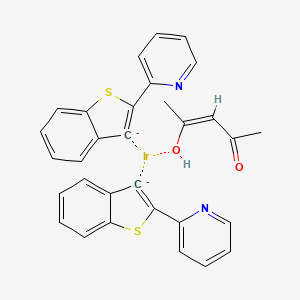

![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
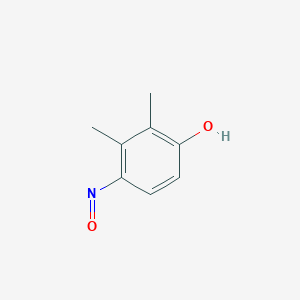

![3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086791.png)

![(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15086798.png)
